molecular formula C22H18ClN3O2S2 B3002841 N-(3-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291863-47-2

N-(3-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B3002841
CAS RN: 1291863-47-2
M. Wt: 455.98
InChI Key: GHUIXTFSDBMMDN-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex molecule that includes a thienopyrimidinone core, a chlorophenyl group, and a sulfanyl acetamide moiety. While the exact compound is not described in the provided papers, similar compounds with related structures have been studied for their vibrational spectroscopic signatures, crystal structures, and biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including the formation of amide bonds, introduction of sulfanyl groups, and attachment of various aromatic rings. For instance, the synthesis of related acetamide derivatives has been explored, although the specific methods for the compound are not detailed in the provided papers .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography and quantum chemical calculations. For example, the crystal structure of a copper(II) complex with an acetamide derivative ligand has been reported, revealing a tetragonally-distorted octahedral geometry around the metal center . The geometry and electronic structure of these molecules can significantly influence their biological activity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of various functional groups. The vibrational spectroscopic analysis of related compounds has provided insights into the stereo-electronic interactions that lead to molecular stability, as well as the nature of intermolecular interactions within the crystal structure . These interactions can include hydrogen bonding, which is crucial for the biological activity of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as polarity and conformational preferences, have been studied using dipole moment measurements and quantum chemical calculations. For instance, the polarity and structure of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamide have been characterized, showing the existence of preferred conformers . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds.

Relevant Case Studies

Although the provided papers do not include case studies on the exact compound, they do offer insights into the biological activities of structurally related molecules. For example, the antiviral activity of an acetamide derivative has been characterized using in-silico docking, showing inhibition activity against a virus . Additionally, a copper(II) complex with an acetamide derivative ligand demonstrated moderate growth inhibition of several bacteria in in vitro assays . These studies highlight the potential of acetamide derivatives in pharmaceutical applications.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-5-3-8-18(14(13)2)26-21(28)20-17(9-10-29-20)25-22(26)30-12-19(27)24-16-7-4-6-15(23)11-16/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUIXTFSDBMMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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